molecular formula C7H10N2O4 B7771969 (Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate

(Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B7771969
M. Wt: 186.17 g/mol
InChI Key: PSINDLUNOGABJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “(Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate involves several steps, including the use of specific reagents and catalysts. The preparation methods typically involve:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and metal catalysts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant volumes of reactants.

    Optimization of Conditions: The reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form new products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to different chemical species.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, acids, and bases are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: this compound is used in the production of materials and chemicals for industrial purposes.

Mechanism of Action

The mechanism of action of (Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Properties

IUPAC Name

(Z)-2-diazonio-1,3-diethoxy-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINDLUNOGABJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=O)OCC)[N+]#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C(=O)OCC)\[N+]#N)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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